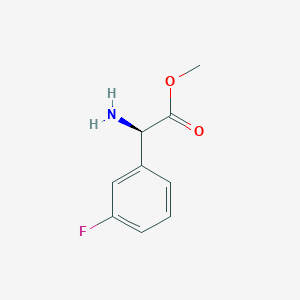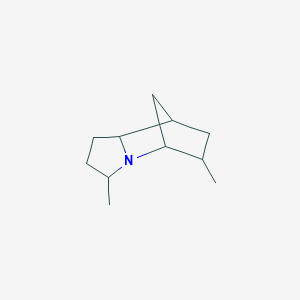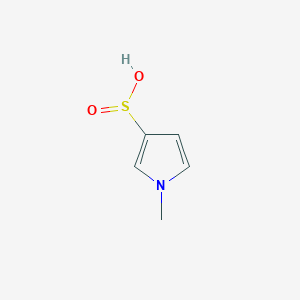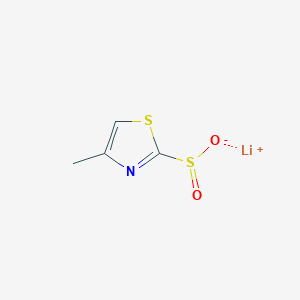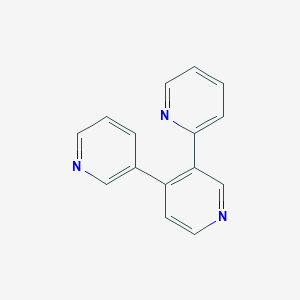
3-pyridin-2-yl-4-pyridin-3-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyridin-2-yl-4-pyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The presence of multiple pyridine rings in a single molecule can impart unique chemical and physical properties, making such compounds of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-4-pyridin-3-ylpyridine can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to couple different pyridine derivatives. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are commonly used to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-pyridin-2-yl-4-pyridin-3-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-pyridin-2-yl-4-pyridin-3-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of 3-pyridin-2-yl-4-pyridin-3-ylpyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s multiple pyridine rings can facilitate interactions with various biomolecules through hydrogen bonding, π-π stacking, and coordination with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
3-(Pyridin-2-yl)triimidazotriazine: Known for its unique photophysical properties, including room temperature phosphorescence.
N-(Pyridin-2-yl)amides: Compounds with significant medicinal applications, including anti-inflammatory and anti-cancer properties.
Uniqueness
3-pyridin-2-yl-4-pyridin-3-ylpyridine is unique due to its three pyridine rings, which can impart distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C15H11N3 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
3-pyridin-2-yl-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-8-18-15(5-1)14-11-17-9-6-13(14)12-4-3-7-16-10-12/h1-11H |
Clave InChI |
XTLUVIORNRMPNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=CN=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13108839.png)
![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde](/img/structure/B13108850.png)

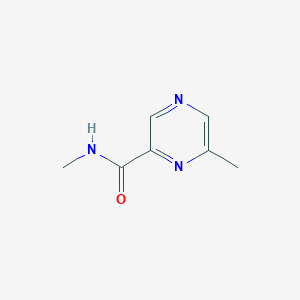
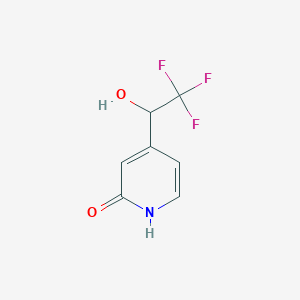
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)

